9,10-Dihydro-2,6(7)-dimethylanthracene

Description

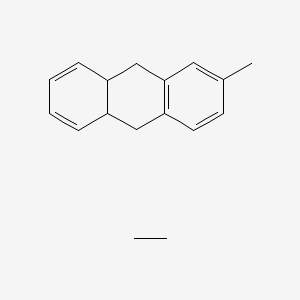

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethane;6-methyl-4a,9,9a,10-tetrahydroanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16.C2H6/c1-11-6-7-14-9-12-4-2-3-5-13(12)10-15(14)8-11;1-2/h2-8,12-13H,9-10H2,1H3;1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEQKCKIIQTRHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC.CC1=CC2=C(CC3C=CC=CC3C2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 9,10 Dihydroanthracene Derivatives with Alkyl Substitution

Reduction-Based Approaches

Reduction-based methods are a common strategy, starting from the readily available and fully aromatic 2,6- or 2,7-dimethylanthracene (B1617633). The primary goal is the selective saturation of the 9 and 10 positions of the central ring, which is energetically favorable due to the disruption of the localized central ring's aromaticity, leaving two separate benzene (B151609) rings.

Dissolving metal reductions are a classic and effective method for preparing 9,10-dihydroanthracenes. fiveable.meucla.edu This type of reaction typically involves an alkali metal, such as sodium or lithium, dissolved in a suitable solvent like liquid ammonia (B1221849) or ethanol (B145695) to generate solvated electrons. fiveable.menumberanalytics.com These solvated electrons are powerful reducing agents that can transfer to the anthracene (B1667546) core, forming a radical anion intermediate. numberanalytics.com

The mechanism proceeds through the addition of electrons to the anthracene system, followed by protonation from the solvent. For anthracene and its alkylated derivatives, the reduction preferentially occurs at the 9 and 10 positions. The presence of electron-donating alkyl groups on the outer rings does not typically alter this regioselectivity, as the central ring remains the most reactive site for this type of reduction. pitt.edu A well-documented procedure for the parent compound involves the reduction of anthracene using sodium metal in boiling ethanol, which yields 9,10-dihydroanthracene (B76342). orgsyn.org This method can be directly applied to 2,6- or 2,7-dimethylanthracene to produce the target compound.

Table 1: Example of Dissolving Metal Reduction for Dihydroanthracene Synthesis

| Starting Material | Reagents | Solvent | Outcome | Reference |

|---|---|---|---|---|

| Anthracene | Sodium (Na) | Absolute Ethanol | 9,10-Dihydroanthracene | orgsyn.org |

Catalytic hydrogenation offers another direct route to 9,10-dihydroanthracene and its derivatives by adding hydrogen across the central ring in the presence of a metal catalyst. youtube.com This method is widely used for the reduction of polycyclic aromatic hydrocarbons. The reaction is typically carried out under hydrogen pressure at elevated temperatures.

Various catalytic systems have been studied for the hydrogenation of anthracene. Research has shown that binary composite catalysts, such as iron-cobalt oxides on zeolite supports (Fe-Co/CaA or Fe-Co/ZSM-5), are effective. mdpi.com For instance, using an Fe-Co/CaA catalyst at 400 °C and 6 MPa of initial hydrogen pressure, anthracene conversion can reach approximately 87%. mdpi.com Another study demonstrated that a nickel-based catalyst (Ni/Hβ-zeolite) in supercritical carbon dioxide can achieve 100% conversion of anthracene at a lower temperature of 100 °C. mdpi.com By carefully controlling the reaction conditions (temperature, pressure, and reaction time), the hydrogenation can be stopped selectively after the reduction of the central ring, yielding 9,10-dihydroanthracene derivatives. mdpi.com

Table 2: Catalytic Systems for Anthracene Hydrogenation

| Catalyst | Solvent/Conditions | Temperature | Conversion Rate | Reference |

|---|---|---|---|---|

| Fe-Co/CaA | 6 MPa H₂ pressure | 400 °C | ~87% | mdpi.com |

| Fe-Co/ZSM-5 | 6 MPa H₂ pressure | 400 °C | ~91% | mdpi.com |

Zinc metal is another reducing agent capable of facilitating the synthesis of dihydroanthracene derivatives. A common pathway involves the reduction of the corresponding anthraquinone (B42736). For example, 9,10-dimethylanthracene (B165754) can be prepared from its corresponding anthraquinone precursor via a dehydroxylation reaction using zinc powder. guidechem.com A similar principle can be applied to synthesize the dihydro- derivative.

The synthesis can start from 2,6- or 2,7-dimethylanthraquinone. The reduction of the quinone carbonyl groups with a reducing agent like zinc dust can lead to the formation of the dihydroanthracene structure. Often, this reduction proceeds through a 9,10-dihydroxyanthracene intermediate. Subsequent reduction or dehydration and further reduction steps yield the target 9,10-dihydro-2,6(7)-dimethylanthracene. The use of zinc in combination with acids or bases is a common strategy for reducing anthraquinones to their corresponding anthracenes or dihydroanthracenes. beilstein-journals.org

Table 3: Zinc-Mediated Reduction Approach

| Precursor | Reagent System | Intermediate (Plausible) | Product | Reference |

|---|

Cyclialkylation and Cyclization Reactions

An alternative to reducing an existing anthracene system is to construct the tricyclic dihydroanthracene core from simpler acyclic or bicyclic precursors through intramolecular ring-forming reactions.

Intramolecular Friedel-Crafts reactions provide a powerful tool for synthesizing the anthracene skeleton. This approach typically involves a suitably substituted diphenylmethane (B89790) derivative that cyclizes in the presence of a Lewis acid or a strong protic acid catalyst.

Recent studies have shown that molecules like (ortho-acetalaryl)arylmethanols can undergo Friedel-Crafts cyclization to yield (10-hydroxy-9,10-dihydroanthr-9-yl)phosphonium salts, demonstrating the direct formation of the 9,10-dihydroanthracene core. mdpi.com To synthesize this compound using this strategy, one could envision a precursor such as a 1,2-bis(methylbenzyl)benzene or a related diarylmethane. The presence of electron-donating methyl groups on the aromatic rings generally facilitates the electrophilic aromatic substitution required for the cyclization. beilstein-journals.org

Table 4: General Friedel-Crafts Cyclialkylation Approach

| Precursor Type | Catalyst | Key Transformation | Reference |

|---|---|---|---|

| Substituted Diaryl-methanols | HBF₄, MeSO₃H, HCl, TsOH | Intramolecular cyclization | mdpi.com |

Besides Friedel-Crafts reactions, other ring closure methodologies can be employed to build the dihydroanthracene framework. These methods often offer high regiochemical control, which is crucial for synthesizing specifically substituted isomers.

One advanced strategy involves a double ring-closing approach starting from a central benzene ring precursor. For example, a stable, protected 1,2,4,5-benzenetetracarbaldehyde can be reacted via a double intermolecular Wittig reaction, followed by deprotection and an intramolecular double ring-closing condensation to yield 2,3,6,7-substituted anthracenes. chemrxiv.orgheeneygroup.com This methodology could potentially be adapted by choosing appropriately substituted starting materials to target the 2,6- or 2,7-dimethyl substitution pattern.

Another powerful ring-forming reaction is the [4+2] cycloaddition, or Diels-Alder reaction. The synthesis of dihydroanthracene derivatives can be achieved by reacting a suitable diene with a dienophile. For instance, 9-allylanthracene (B14156108) has been used in a [4+2] cycloaddition as a key step in the synthesis of a complex dihydroanthracene derivative, highlighting the utility of this reaction in forming the bridged ring system characteristic of these molecules. nih.govblogspot.com

Table 5: Alternative Ring Closure Strategies

| Method | Key Reaction | Precursors | Reference |

|---|---|---|---|

| Double Ring-Closing | Wittig Reaction & Intramolecular Condensation | Substituted benzenedialdehydes and phosphonium (B103445) ylides | chemrxiv.orgheeneygroup.com |

Multi-Step Synthesis Pathways from Precursors

Multi-step syntheses are fundamental in constructing the 9,10-dihydroanthracene core with specific alkylation patterns. These pathways often begin with simpler aromatic hydrocarbons and build the tricyclic system through sequential reactions.

A notable pathway to substituted anthracenes, which are precursors to their dihydro- counterparts, commences with o-xylene (B151617). A patented method describes the synthesis of 9,10-dimethylanthracene from o-xylene. google.com This process involves the reaction of o-xylene in the presence of manganese acetate, acetic acid, and paraldehyde (B1678423) under elevated temperature and pressure. google.com The resulting intermediate, a phthalic acid derivative, undergoes further reactions, including the introduction of bromine and subsequent steps involving magnesium and enzymatic processes, to ultimately yield 9,10-dimethylanthracene. google.com The final product is obtained after a final reaction with acetic acid and concentrated sulfuric acid. google.com This method is highlighted for its simple steps and high yield. google.com To obtain the target this compound, the synthesized 9,10-dimethylanthracene would then undergo a reduction of the central aromatic ring. General methods for the hydrogenation of the 9 and 10 positions of anthracene are well-established and include dissolving metal reductions, such as the Bouveault–Blanc reduction using sodium and ethanol. wikipedia.org

Table 1: Synthesis of 9,10-Dimethylanthracene from o-Xylene

| Step | Reactants | Reagents/Catalysts | Conditions | Product |

| 1 | o-Xylene | Manganese acetate, Acetic acid, Paraldehyde | 210–230 °C, 2.5–3.0 MPa | Phthalic acid crude product |

| 2 | Phthalic acid crude product | Water, Sodium bromide, Hydrogen | Certain pressure | Phthalic acid |

| 3 | o-Xylene | Liquid bromine, Iron powder | Lowered temperature | Brominated intermediate |

| 4 | Brominated intermediate | Magnesium powder, Glutamyl transpeptidase | Sealed preservation, Enzymolysis | Intermediate product |

| 5 | Intermediate product, Phthalic acid | Acetic acid, Concentrated sulfuric acid | Mixing and reaction | 9,10-Dimethylanthracene |

The introduction of carboxylate groups and their subsequent esterification is a key strategy for modifying the anthracene skeleton. The esterification of carboxylic acids can be achieved using various methods. researchgate.net For instance, 9,10-dihydroxyanthracene can be converted to its carboxylate ester derivatives through oxidation of anthracene in a carboxylic acid medium, followed by treatment with an esterifying agent like a carboxylic anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base such as pyridine (B92270) or sodium acetate. google.com This process allows for the formation of ester functionalities on the anthracene core, which can be valuable for further synthetic modifications or for tuning the electronic properties of the molecule. google.commdpi.com The synthesis of various ester derivatives from secondary metabolite compounds through both chemical and enzymatic esterification reactions has been reviewed, highlighting the versatility of this reaction. medcraveonline.com

Bromination of the anthracene core is a common method for creating reactive sites for further functionalization. 9-Bromoanthracene is a versatile precursor for the synthesis of various anthracene derivatives. jksus.org It can undergo Diels-Alder reactions with different dienophiles to produce substituted 9-bromo-9,10-dihydro-9,10-ethanoanthracenes. jksus.org These reactions can be carried out under microwave conditions. jksus.org The resulting brominated adducts can then be used in subsequent reactions, such as Suzuki-Miyaura coupling, to introduce aryl groups at the brominated position. beilstein-journals.org This highlights the utility of brominated derivatives as key synthetic intermediates in the construction of complex anthracene-based structures.

Stereoselective Synthesis of Dihydroanthracene Isomers

The stereochemistry of the 9 and 10 positions in dihydroanthracene derivatives is of significant interest, and methods have been developed to control the formation of specific isomers. The Diels-Alder reaction is a powerful tool for establishing the stereochemistry of the resulting adducts. scribd.com

The Diels-Alder reaction between anthracene and maleic anhydride is a classic example that leads to the formation of a cis-adduct. Specifically, this reaction produces 9,10-dihydroanthracene-9,10-endosuccinic anhydride. scribd.com The endo stereochemistry is the kinetically favored product of this cycloaddition. The reaction is typically carried out by refluxing the reactants in a solvent like xylene. blogspot.com The stereospecificity of the Diels-Alder reaction ensures that the stereochemistry of the reactants is preserved in the product. scribd.com

While the endo isomer is often the major product in Diels-Alder reactions of anthracene, the formation of the exo isomer can also be achieved. The ratio of endo to exo products can sometimes be influenced by reaction conditions such as temperature and reaction time, as the exo product is often the thermodynamically more stable isomer. However, specific methodologies to selectively generate the cis-(exo-9,10-dihydro) isomers of simple dihydroanthracenes are less commonly reported in the context of the parent dihydroanthracene system itself. The stereochemical outcome is largely dictated by the nature of the diene and dienophile in Diels-Alder type syntheses. For instance, in the synthesis of more complex ethanoanthracene derivatives, the regioselectivity of the cycloaddition can be influenced by the electronic nature of the substituents on the dienophile, leading to different isomeric products. jksus.org

Advanced Characterization Techniques and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

NMR spectroscopy is a powerful technique that provides detailed information about the local magnetic fields around atomic nuclei, offering deep insights into molecular structure and dynamics.

NMR spectroscopy is crucial for determining the structure and stereochemistry of products from cycloaddition reactions, such as the Diels-Alder reaction. The precise chemical shifts of protons in the resulting adducts are highly sensitive to their spatial environment, which is dictated by the reaction's stereochemical outcome.

In a related example demonstrating this principle, the [4+2] cycloaddition reaction between phencyclone (B1215407) and norbornadiene yields a complex bicyclo[2.2.1]heptene adduct. nih.gov The ¹H NMR spectrum of this adduct provides definitive evidence for the formation of the endo-exo isomer. nih.gov Specifically, the protons of the norbornyl bridgehead CH₂ group are not magnetically equivalent due to the influence of the nearby phenanthrene (B1679779) ring system. nih.gov One proton (H20A) is significantly shielded by a CH-π interaction, resulting in an unusually low chemical shift, while the other (H20B) is affected to a lesser degree. nih.gov This pronounced difference in chemical shifts is a direct consequence of the adduct's specific three-dimensional structure. Similar detailed NMR studies have been essential in characterizing various epipyrroloanthracene derivatives formed through cycloaddition.

¹H NMR Chemical Shifts for Bicyclo[2.2.1]heptene Adduct Protons

| Proton | Chemical Shift (ppm) | Rationale for Shift |

|---|---|---|

| H20A | -0.40 | Strong shielding from phenanthrene ring (CH-π interaction) |

| H20B | 0.46 | Lesser shielding effect from phenanthrene ring |

NMR spectroscopy is a primary method for investigating dynamic chemical equilibria in solution, such as conformational changes or reversible association/dissociation processes. By recording spectra at different temperatures (variable-temperature NMR), researchers can gain both thermodynamic and kinetic information.

While specific studies on the solution equilibria of 9,10-Dihydro-2,6(7)-dimethylanthracene are not prominently documented, the technique is broadly applicable. If this compound were involved in an equilibrium, for instance, between two different conformations, one could expect to see changes in the NMR spectrum with temperature. At low temperatures, where the exchange between conformers is slow on the NMR timescale, distinct signals for each conformer would be visible. As the temperature increases, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal. Analysis of these changes allows for the calculation of the activation energy (ΔG‡) of the exchange process and the equilibrium constant (K) at different temperatures, yielding key thermodynamic parameters like enthalpy (ΔH°) and entropy (ΔS°).

The substitution of a proton (¹H) with its heavier isotope, deuterium (B1214612) (²D), can induce small but measurable changes in NMR chemical shifts, an effect known as the deuterium isotope effect. This phenomenon is a subtle but powerful tool for probing reaction mechanisms, particularly those involving proton transfer and hydrogen bonding. youtube.comlibretexts.org The magnitude of the isotope shift (denoted as ⁿΔX(D), where n is the number of bonds between the deuterium and the observed nucleus X) provides insight into the strength and nature of hydrogen bonds. arxiv.org

For example, two-bond isotope effects (²ΔC(OD)) are correlated with OH stretching frequencies and hydrogen bond strength. Unusually large long-range isotope effects can also be observed, which indicate that the electronic perturbation from the isotopic substitution is transmitted through a hydrogen bond. This technique is instrumental in distinguishing between stepwise and concerted proton transfer mechanisms in various chemical systems.

Commonly Studied Secondary Deuterium Isotope Effects on ¹³C NMR

| Type | Typical Magnitude (ppm) | Structural Dependence |

|---|---|---|

| One-bond (¹ΔC) | 0.2 - 1.5 | Varies with hybridization and bonding |

| Two-bond (²ΔC) | ~0.1 | Sensitive to hydrogen bond strength |

| Three-bond (³ΔC) | -0.02 to 0.07 | Depends on the torsion angle |

Table data sourced from general principles of isotope effects in NMR. arxiv.org

One of the most fundamental applications of NMR is the routine confirmation of the structures of starting materials, intermediates, and final products in a synthetic sequence. In the study of polycyclic aromatic hydrocarbon metabolism, NMR plays a key role in identifying reaction products. For instance, when investigating the metabolism of the closely related 9,10-dimethylanthracene (B165754) by rat-liver microsomal preparations, NMR spectroscopy, in conjunction with other methods, was essential for identifying the major metabolite. The product was confirmed to be the trans-1,2-dihydro-1,2-dihydroxy derivative of 9,10-dimethylanthracene based on its characteristic NMR spectral properties. This demonstrates the power of NMR to establish not only the chemical identity but also the stereochemistry of molecules resulting from complex chemical or biochemical transformations.

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Pathways

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and, through fragmentation, its structure.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure m/z values with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's exact mass, which in turn enables the unambiguous calculation of its elemental formula.

For this compound, the molecular formula is C₁₆H₁₈. Using the precise masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da) and hydrogen (¹H = 1.007825 Da), the theoretical monoisotopic exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value provides definitive confirmation of the compound's elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass but a different atomic makeup. For the related compound 9,10-dihydroanthracene (B76342) (C₁₄H₁₂), the computed exact mass is 180.093900383 Da. HRMS analysis can easily differentiate this from a compound with a formula of, for example, C₁₃H₈O, which has a nearly identical nominal mass of 180 but a different exact mass (180.057515 Da).

Fragmentation Analysis for Structural Elucidation

Mass spectrometry is a critical tool for confirming the molecular weight and deducing the structure of organic molecules through fragmentation analysis. In the electron ionization mass spectrometry (EI-MS) of this compound, the molecular ion peak (M+) is expected at m/z 208, corresponding to its molecular formula, C16H16.

The fragmentation pattern for dihydroanthracene derivatives is influenced by the stability of the resulting ions. For this compound, the primary fragmentation pathways are anticipated to involve:

Loss of a Methyl Radical: A common fragmentation for methylated aromatic compounds is the loss of a methyl group (•CH3) to form a stable benzylic-type carbocation. This would result in a significant peak at m/z 193 ([M-15]+).

Retro-Diels-Alder Reaction: The central dihydro-ring can undergo a retro-Diels-Alder reaction, a characteristic fragmentation for cyclic systems. This would lead to the expulsion of ethene (C2H4), resulting in an ion corresponding to a dimethyl-biphenyl structure.

Hydrogen Loss: The molecular ion may also lose one or two hydrogen atoms to form ions at m/z 207 ([M-1]+) and m/z 206 ([M-2]+). The [M-2]+ ion corresponds to the fully aromatic 2,6(7)-dimethylanthracene (B561820) radical cation, which is highly stable and often a prominent peak in the spectra of dihydroaromatic compounds.

Studies on related compounds, such as the dihydrodiols of 7,12-dimethylbenz[a]anthracene, show that fragmentation patterns can effectively distinguish between isomers based on ring strain and the stability of intermediate ions. nih.gov Similarly, the fragmentation of silylated dihydroanthracene analogues often begins with the loss of a methyl radical from the substituent group. nist.gov

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Charge/Mass Ratio) | Predicted Fragment | Formula of Loss | Significance |

|---|---|---|---|

| 208 | Molecular Ion [M]+ | - | Confirms Molecular Weight |

| 207 | [M-H]+ | •H | Loss of a hydrogen atom |

| 206 | [M-2H]+• | H2 | Formation of stable aromatic dimethylanthracene |

| 193 | [M-CH3]+ | •CH3 | Loss of a methyl group, forming a stable cation |

| 165 | [M-C3H7]+ | •C3H7 | Loss of propyl radical (less common) |

X-ray Crystallography for Solid-State Structural Investigations

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for the 2,6(7)-dimethyl isomer mixture is not available, extensive data on closely related dihydroanthracene derivatives allows for a detailed and accurate prediction of its structural characteristics. rsc.orgnih.govrsc.org

The central six-membered ring in 9,10-dihydroanthracene and its derivatives consistently adopts a non-planar, boat-like conformation. rsc.orgnih.govnih.gov This is a key structural feature resulting from the sp3 hybridization of the C9 and C10 atoms. In this conformation, the two flanking benzene (B151609) rings are not coplanar. The degree of folding is quantified by the dihedral angle between the mean planes of these two aromatic rings.

For the analogous compound 9,9-Dimethyl-9,10-dihydroanthracene, the central ring has a distinct boat shape, and the dihedral angle between the two fused benzene rings is 34.7(9)°. nih.gov The two methyl groups attached to the C9 position occupy axial and equatorial positions. nih.gov It is expected that this compound would exhibit a similar boat conformation and dihedral angle.

Table 2: Crystallographic Data for Dihydroanthracene Analogues

| Compound | Central Ring Conformation | Dihedral Angle Between Benzene Rings | Reference |

|---|---|---|---|

| 9,9-Dimethyl-9,10-dihydroanthracene | Boat | 34.7(9)° | nih.gov |

| cis-9,10-Diethyl-9,10-dihydroanthracene | Boat | Not Specified | rsc.org |

| 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene | Boat | 17.72(15)° and 20.14(13)° | nih.gov |

The way molecules pack in a crystal lattice is determined by a network of non-covalent intermolecular interactions. In dihydroanthracene systems, which lack strong hydrogen bond donors or acceptors, the crystal packing is typically governed by weaker forces such as van der Waals forces and C-H···π interactions.

In the crystal structure of 9,9-Dimethyl-9,10-dihydroanthracene, the packing is stabilized by weak C-H···π intermolecular interactions, where hydrogen atoms from one molecule interact with the electron-rich π-system of a neighboring molecule's benzene ring. nih.gov Similar interactions are observed in other substituted dihydroanthracenes, where C-H···S and π-π stacking also contribute to the formation of a complex three-dimensional structure. nih.gov These types of interactions are anticipated to be the primary forces directing the crystal packing of this compound.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a known phenomenon in anthracene (B1667546) derivatives. For instance, 9,10-dichloroanthracene (B1293567) exists in at least two crystalline forms (α and β), which exhibit different electronic absorption spectra. capes.gov.br The existence of polymorphs can significantly impact the physical properties of a material.

Currently, there are no specific studies in the available literature focusing on the polymorphism or lattice dynamics of this compound. Such studies would be valuable for understanding the relationship between crystal packing and the material's properties.

Reactivity and Mechanistic Investigations

Diels-Alder Reactions and Retro-Diels-Alder Processes

The central ring of the 9,10-dihydroanthracene (B76342) scaffold can act as a diene in Diels-Alder reactions, a class of [4+2] cycloaddition reactions. nih.govtruman.edu This reactivity is a consequence of the molecule's structure, where the loss of aromaticity in the central ring is less energetically costly compared to the terminal benzene (B151609) rings. researchgate.net The reaction involves the formation of a new six-membered ring, converting two π-bonds into two new, stronger σ-bonds. msu.edu

Thermodynamics and Kinetics of Cycloaddition with Dienophiles

The Diels-Alder reaction is typically an exothermic process, driven by the favorable enthalpy change of converting weaker pi-bonds to more stable sigma-bonds. msu.edu However, the reaction also involves a significant negative entropy change because two molecules combine to form a single, more ordered product molecule. msu.edu This means that while the reaction is thermodynamically favored at lower temperatures, the reverse (retro-Diels-Alder) reaction becomes significant at elevated temperatures where the entropy term (-TΔS) dominates the Gibbs free energy equation. masterorganicchemistry.com

Table 1: Relative Rates and Activation Enthalpies for the Diels-Alder Reaction of 9,10-Dimethylanthracene (B165754) with Various Cyanoalkenes in Dioxane at 20°C Data adapted from a classic kinetic study by Sauer, Wiest, and Mielert, as cited in computational chemistry research. researchgate.net

| Dienophile | Relative Rate (k_rel) | Activation Enthalpy (ΔH‡) (kcal/mol) |

| Acrylonitrile | 1 | 17.5 |

| trans-1,2-Dicyanoethylene | 1.3 x 10³ | 13.2 |

| cis-1,2-Dicyanoethylene | 2.1 x 10³ | 12.9 |

| 1,1-Dicyanoethylene | 2.5 x 10⁵ | 10.3 |

| Tricyanoethylene | 1.1 x 10⁸ | 7.0 |

| Tetracyanoethylene | 2.5 x 10¹⁰ | 4.0 |

This interactive table demonstrates the profound effect of electron-withdrawing substituents on the dienophile on the kinetics of the Diels-Alder reaction with a substituted anthracene (B1667546).

Influence of Substituents on Reaction Rates

The rates of Diels-Alder reactions are profoundly influenced by the electronic nature of substituents on both the diene and the dienophile. ijcrcps.commasterorganicchemistry.com For a normal electron-demand Diels-Alder reaction, the rate is accelerated by electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile. ijcrcps.comlibretexts.org

The methyl groups at the 2 and 6(7) positions of 9,10-dihydro-2,6(7)-dimethylanthracene are considered electron-donating. These groups increase the electron density of the aromatic system, making the diene component more nucleophilic and raising the energy of its Highest Occupied Molecular Orbital (HOMO). ijcrcps.comyoutube.com This leads to a smaller energy gap between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing the reaction rate compared to the unsubstituted 9,10-dihydroanthracene. ijcrcps.com

Conversely, substituents also affect the rate of the reverse reaction, the retro-Diels-Alder process. Studies on various anthracene cycloadducts have shown that electron-donating groups on the anthracene core generally increase the rate of the retro-Diels-Alder reaction. acs.orgacs.org Steric effects can also play a role; bulky substituents at the 9 and 10 positions can sterically hinder the approach of the dienophile, but they can also destabilize the adduct, accelerating the retro-Diels-Alder reaction. nih.govresearchgate.net

Reversible Adduct Formation and Dynamic Exchange Processes

A key feature of the Diels-Alder reaction with anthracene derivatives is its reversibility at elevated temperatures. masterorganicchemistry.com This equilibrium between the forward cycloaddition and the retro-Diels-Alder cycloreversion is the foundation of dynamic covalent chemistry (DCC). nih.govrsc.org In a dynamic system, the reaction is under thermodynamic control, meaning the distribution of products reflects their relative stabilities rather than the rates of their formation (kinetic control). nih.gov

Heating a Diels-Alder adduct can regenerate the original diene and dienophile. masterorganicchemistry.com This process allows for the correction of kinetically formed, less stable products into more thermodynamically stable isomers over time. It also enables the exchange of dienophiles if a mixture of adducts and free dienophiles is present. This dynamic nature is being explored for applications in self-healing materials and responsive chemical systems. nih.govbiorxiv.org For anthracene adducts, the formation of the exo isomer is often thermodynamically favored over the endo isomer due to reduced steric hindrance, even though the endo product may form faster under kinetic control. masterorganicchemistry.com

Hetero-Diels-Alder (HDA) Mechanisms

While the classic Diels-Alder reaction involves all-carbon dienes and dienophiles, the Hetero-Diels-Alder (HDA) reaction involves reactants containing one or more heteroatoms. While there are no specific reports on HDA reactions of this compound itself, related structures have been shown to participate in such transformations.

For example, a derivative of 9,10-dihydroanthracene featuring exocyclic double bonds connected to sulfur-containing dithiole rings has been shown to undergo a Diels-Alder reaction with naphthoquinone. rsc.org In this case, the diene system is not within the anthracene core but is attached to the 9 and 10 positions. This reaction demonstrates that the dihydroanthracene scaffold can be a platform for constructing complex molecules via HDA-type mechanisms, leading to novel donor-acceptor systems. rsc.org

Oxidation and Aromatization Reactions

The 9,10-dihydroanthracene core is susceptible to oxidation, which restores the full aromaticity of the anthracene ring system. The C-H bonds at the 9 and 10 positions are relatively weak, with a bond dissociation energy estimated to be around 78 kcal/mol, making them prone to abstraction. wikipedia.org

Oxidative Aromatization to Anthracenes

A common and synthetically useful reaction is the oxidative aromatization of 9,10-dihydroanthracenes to their corresponding anthracene derivatives. This transformation can be achieved using a variety of oxidants and catalytic systems under mild conditions.

One effective method employs molecular oxygen as the ultimate oxidant, promoted by activated carbon in a solvent like xylene at elevated temperatures. nih.gov This method is simple and environmentally friendly. It has been successfully applied to a range of substituted 9,10-dihydroanthracenes, affording the corresponding anthracenes in high yields. nih.gov

Table 2: Oxidative Aromatization of Substituted 9,10-Dihydroanthracenes with O₂ and Activated Carbon Data from a study on oxidative aromatization promoted by activated carbon. nih.gov

| Substrate (Substituent on 9,10-Dihydroanthracene) | Product (Substituted Anthracene) | Yield (%) |

| Unsubstituted | Anthracene | 93 |

| 2-Methyl | 2-Methylanthracene | 90 |

| 2-Ethyl | 2-Ethylanthracene | 89 |

| 2,3-Dimethyl | 2,3-Dimethylanthracene | 88 |

| 9-Methyl | 9-Methylanthracene | 84 |

| 9,10-Dimethyl | 9,10-Dimethylanthracene | 79 |

This interactive table shows the yields for the aromatization of various alkyl-substituted 9,10-dihydroanthracenes, indicating the general applicability of the method.

Another approach involves visible-light-triggered oxidation by O₂ to produce anthraquinone (B42736) under ambient temperature and pressure, which can achieve quantitative yields without additional catalysts. researchgate.net Other catalytic systems, such as those based on ruthenium porphyrin complexes, have also been developed to facilitate this aerobic oxidation, even at room temperature with the addition of an acid co-catalyst. researchgate.net

Dear User,

Following a comprehensive search of scientific literature, it has been determined that there is a significant scarcity of specific published data for the chemical compound This compound that directly addresses the detailed points within your requested outline.

While extensive research exists for the related parent compounds, 9,10-dihydroanthracene and 9,10-dimethylanthracene , providing information on these molecules would not adhere to the strict requirement of focusing solely on this compound.

Specifically, the following sections of your outline could not be substantiated with dedicated research findings for the target compound:

Radical Cation Chemistry (3.4.1. Proton Transfer Dynamics from Radical Cations and 3.4.2. Nucleophilic Attack on Radical Cations):Research on the radical cation chemistry, including proton transfer and nucleophilic attack, is well-documented for 9,10-dimethylanthracene and other related aromatic systems. However, specific studies detailing these processes for the radical cation of this compound were not found.

Some relevant information was located for the Hydrogenation and Dehydrogenation Studies section:

Hydrogenation and Dehydrogenation Studies

The core structure of 9,10-dihydroanthracene is well-known for its ability to act as a hydrogen donor in chemical reactions, thereby undergoing dehydrogenation to the more stable aromatic anthracene system. wikipedia.org The C-H bonds at the 9 and 10 positions are significantly weaker than typical C-H bonds, facilitating hydrogen transfer. wikipedia.org

Transfer Hydrogenation Capabilities

Research on a series of 2,6-disubstituted-9,10-dihydroanthracenes confirms their capability to act as hydrogen donors. A study investigating the uncatalyzed transfer hydrogenation of α-methylstyrene utilized various 2,6-disubstituted-9,10-dihydroanthracenes. researchgate.net This work demonstrated that these compounds effectively transfer hydrogen at elevated temperatures (290-350 °C). Although this study focused on derivatives with methoxy, dimethylamino, chloro, and methoxycarbonyl substituents rather than methyl groups, it establishes the general reactivity for this class of compounds. The reaction was found to follow second-order kinetics, with rate constants only slightly influenced by the nature of the substituents at the 2 and 6 positions. researchgate.net This suggests that 9,10-Dihydro-2,6-dimethylanthracene would be a competent hydrogen transfer agent.

Hydrogen Abstraction Processes

The process of transfer hydrogenation from a 9,10-dihydroanthracene derivative to a substrate like α-methylstyrene proceeds via a mechanism involving hydrogen abstraction. researchgate.net The reaction is initiated by the bimolecular transfer of a hydrogen atom from the dihydroanthracene to the substrate. The activation parameters for this process were found to be very similar across the series of 2,6-disubstituted compounds studied, indicating a common mechanistic pathway. researchgate.net

Due to the lack of specific data for the majority of the requested topics, a complete and scientifically accurate article that strictly adheres to your outline cannot be generated at this time. To do so would require making unsubstantiated extrapolations from related but distinct chemical compounds, which would violate the core instructions of your request.

Addition-Elimination Mechanisms

The reactivity of the 9,10-dihydroanthracene core can be harnessed through sequential addition and elimination reactions. A notable pathway involves the initial conversion of an anthracene precursor into a 9,10-dihydroanthracene-9,10-diol, followed by an elimination step to generate a substituted anthracene.

The first step is an addition reaction. For instance, the treatment of anthraquinone with nucleophilic organometallic reagents, such as Grignard reagents (R-MgX), results in a 1,2-addition to the carbonyl groups, yielding a 9,10-dialkyl-9,10-dihydroanthracene-9,10-diol.

The second step is a classic acid-catalyzed elimination (dehydration). The diol intermediate, when treated with an acid catalyst like acetyl chloride, undergoes elimination of two molecules of water. This process is driven by the formation of the highly stable, fully aromatic anthracene ring system. The mechanism proceeds via protonation of a hydroxyl group, its departure as a water molecule to form a carbocation, and subsequent elimination of the second hydroxyl group to restore aromaticity in the central ring. This sequence provides a synthetic route to 9,10-disubstituted anthracene derivatives.

| Step | Reaction Type | Precursor/Intermediate | Reagent(s) | Product |

| 1 | Nucleophilic Addition | Anthraquinone | Grignard Reagent (e.g., CH₃MgBr) | 9,10-Dihydro-9,10-dimethylanthracene-9,10-diol |

| 2 | Dehydration/Elimination | 9,10-Dihydro-9,10-dimethylanthracene-9,10-diol | Acid Catalyst (e.g., Acetyl Chloride) | 9,10-Dimethylanthracene |

Ligand Exchange Reactions with Organometallic Species

This compound can act as an arene ligand in the formation of "piano-stool" organometallic complexes. A primary synthetic route to these compounds is through ligand exchange (or substitution) reactions. numberanalytics.com In this process, a ligand on a pre-existing metal complex is replaced by the dihydroanthracene arene.

Common methods for achieving this include:

Direct Reaction/Thermolysis : Heating a metal carbonyl, such as hexacarbonylchromium(0) (Cr(CO)₆), directly with the arene ligand. The thermal energy facilitates the dissociation of carbonyl (CO) ligands, creating vacant coordination sites for the arene to bind. wikipedia.org

Arene Exchange : Reacting the target arene with an organometallic complex that contains a more labile (weakly bound) arene ligand, such as naphthalene. The more weakly bound arene is displaced by the desired this compound ligand. This method is particularly useful for preparing molybdenum complexes and for reactions involving electron-poor arenes. rsc.org

Upon coordination to a metal fragment like Cr(CO)₃, the electronic properties of the arene ring are significantly altered, increasing its electrophilicity and rendering it susceptible to nucleophilic attack. researchgate.net

Formation of η⁶-Complexes

The coordination of this compound to a transition metal typically occurs in an η⁶-fashion, where six carbon atoms of one of the outer aromatic rings bind to the metal center. nih.gov The most well-documented examples involve the formation of tricarbonylchromium(0) complexes.

The synthesis is generally achieved by refluxing the dihydroanthracene derivative with hexacarbonylchromium in a high-boiling solvent mixture, often di-n-butylether with a small amount of tetrahydrofuran (B95107) (THF) to aid solubility. nih.gov This thermal method leads to the formation of (η⁶-9,10-Dihydro-2,6(7)-dimethylanthracene)Cr(CO)₃. In this complex, the Cr(CO)₃ moiety is coordinated to one of the terminal, substituted benzene rings, leaving the other benzene ring and the non-aromatic central ring uncoordinated. While chromium complexes are common, other metal fragments can also be used.

| Metal Fragment | Arene Ligand | Reaction Type | Resulting Complex Type |

| Cr(CO)₃ | This compound | Thermolysis with Cr(CO)₆ | (η⁶-Arene)Cr(CO)₃ |

| Mo(CO)₃ | This compound | Arene Exchange from [(η⁶-Naphthalene)Mo(CO)₃] | (η⁶-Arene)Mo(CO)₃ |

| [Ru(Cp)]⁺ | This compound | Halide Abstraction / Ligand Substitution | [(η⁶-Arene)Ru(Cp)]⁺ |

Stereochemical Outcomes of Complexation

The stereochemistry of η⁶-complexation is directly controlled by the inherent, non-planar structure of the 9,10-dihydroanthracene ligand. The central six-membered ring exists in a distinct boat conformation, which places the substituents at the 9- and 10-positions into pseudo-axial and pseudo-equatorial environments. researchgate.net This fixed conformation gives the molecule a convex and a concave face.

When an organometallic fragment, such as Cr(CO)₃, coordinates to one of the outer aromatic rings, it does so with high stereoselectivity. To minimize steric hindrance, the bulky metal group preferentially binds to the face of the arene ring that is anti (opposite) to the larger or more sterically demanding substituents at the 9- and 10-positions. researchgate.net For example, if a bulky substituent at the 9-position is in a pseudo-axial orientation, the metal will coordinate to the opposite face of the molecule. This predictable outcome is a critical aspect in the design of chiral organometallic complexes for applications in asymmetric synthesis. The resulting structures have been confirmed by X-ray diffraction studies. nih.govresearchgate.net

| Dihydroanthracene Substituent (C9/C10) | Substituent Conformation | Face of Metal Coordination | Stereochemical Descriptor |

| Small (e.g., H) | Axial | Either face is accessible | Low Diastereoselectivity |

| Bulky (e.g., Methyl, Phenyl) | Axial | Face opposite to the axial substituent | anti-Complexation |

| Bulky (e.g., Methyl, Phenyl) | Equatorial | Face opposite to the axial hydrogen | syn-Complexation (relative to axial H) |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. For a molecule like 9,10-Dihydro-2,6(7)-dimethylanthracene, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its three-dimensional structure.

In a typical DFT study, the equilibrium geometries of the different isomers of dimethylanthracene (DMA) are calculated to understand their relative stabilities. nih.gov For instance, a theoretical investigation of all DMA isomers reported equilibrium geometries calculated by DFT methods. nih.gov This process is crucial as the geometry of a molecule influences its physical and chemical properties. For this compound, the central dihydroanthracene core would adopt a non-planar, boat-like conformation, and the positions of the methyl groups on the outer aromatic rings would be precisely determined.

A similar approach was used in a study on diisopropylnaphthalene (DIPN) isomers, where the molecular structures were optimized using the B3PW91/6-311G* level of theory. researchgate.net This level of theory has been shown to provide good agreement with experimental data for related aromatic systems. researchgate.net

Once the optimized geometry is obtained, DFT calculations can be used to predict various spectroscopic properties. A key example is the calculation of vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. These calculated spectra can aid in the identification and characterization of the compound.

For example, a study on diisopropylnaphthalene isomers involved calculating their IR and Raman spectra at the B3PW91/6-311G* level. researchgate.net The calculated wavenumbers showed very good agreement with the experimental spectra, typically within a 10 cm⁻¹ interval, allowing for a confident assignment of the vibrational modes. researchgate.net A similar computational approach for this compound would generate a predicted vibrational spectrum, which could be used to identify the characteristic vibrational modes associated with the dihydroanthracene core and the methyl substituents.

A theoretical study on dimethylanthracene isomers also highlighted that the summation over Raman activity (ΣARaman) over all vibrational modes is sensitive to the positions of the methyl substituents, which could be used to differentiate between isomers. nih.gov

DFT can also be a powerful tool for studying chemical reactivity by calculating the activation enthalpies (or activation energies) of reactions. This provides insight into the reaction mechanisms and rates. For this compound, this could involve studying reactions such as oxidation, reduction, or Diels-Alder reactions.

While specific calculations for the activation enthalpy of reactions involving this compound are not available in the reviewed literature, studies on related anthracene (B1667546) derivatives demonstrate the utility of this approach. For instance, understanding the mechanisms of metabolism of polycyclic aromatic hydrocarbons often involves calculating the activation barriers for various enzymatic and non-enzymatic reaction pathways.

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and properties of molecules. The energies and distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important as they govern the molecule's electronic behavior.

The electrochemical properties of a molecule, such as its oxidation and reduction potentials, are directly related to its electronic structure. als-japan.com Specifically, the energy of the HOMO is related to the ionization potential and the oxidation potential, while the energy of the LUMO is related to the electron affinity and the reduction potential. als-japan.com DFT calculations are frequently used to compute these MO energies and correlate them with experimentally measured electrochemical data.

Studies on various anthracene derivatives have demonstrated a strong correlation between their HOMO-LUMO energy levels and their electrochemical behavior. mdpi.comkci.go.kr For a series of anthracene-based compounds, cyclic voltammetry was used to determine their oxidation potentials, which were then used to estimate the HOMO energy levels. mdpi.com It was found that the calculated HOMO values were all within a narrow range, indicating similar charge injection behavior for these materials. mdpi.com

In another study on anthraquinone (B42736) derivatives, a clear relationship was established between the computed LUMO energy and the reduction potential. kci.go.kr This relationship can be used as a descriptor to screen for new materials with desired electrochemical properties. For this compound, a similar approach could be used to predict its electrochemical behavior based on calculated HOMO and LUMO energies. The electron-donating nature of the methyl groups would be expected to raise the HOMO energy level, making the molecule easier to oxidize compared to the unsubstituted 9,10-dihydroanthracene (B76342).

Table 1: Relationship between Frontier Molecular Orbitals and Electrochemical Potentials

| Molecular Orbital | Related Electrochemical Process | Effect of Electron-Donating Groups |

|---|---|---|

| HOMO | Oxidation (electron removal) | Raises HOMO energy, lowers oxidation potential |

| LUMO | Reduction (electron addition) | Little effect on LUMO energy in some cases |

This is an interactive table based on general principles observed in related compounds.

Theoretical calculations are also invaluable for understanding the electronic structure of molecules in their excited states. This is crucial for predicting and interpreting their photophysical properties, such as absorption and fluorescence spectra. Time-dependent DFT (TD-DFT) is a common method used for this purpose.

While specific excited-state calculations for this compound were not found, studies on other substituted anthracenes provide insight into how such an analysis would be performed. For example, in a study of 9-phosphaanthracene derivatives, DFT simulations were used to understand the structure and properties of transient radical species formed upon excitation. eurekalert.org

For this compound, TD-DFT calculations could predict its UV-Vis absorption spectrum, identifying the electronic transitions responsible for the observed absorption bands. It would also provide information on the nature of the excited states, such as whether they are localized on the aromatic rings or involve charge transfer character. This understanding is fundamental for applications in areas such as organic electronics and photochemistry.

Semi-Empirical Methods for Conformational and Electronic Modeling

Semi-empirical methods provide a computationally efficient means to explore the conformational landscape and electronic properties of large molecules like this compound. These methods, such as MINDO/3, MNDO, and the more recent xTB family of methods, use a simplified form of the Schrödinger equation and parameters derived from experimental data to accelerate calculations. osti.govchemrxiv.org

A theoretical study on the parent compound, 9,10-dihydroanthracene, using molecular mechanics and molecular orbital calculations, revealed that the planar conformation is the most stable. osti.gov However, the energy barrier for puckering of the central ring is relatively small. osti.gov For this compound, semi-empirical conformational analysis would be employed to determine the preferred spatial arrangement of the methyl groups and the conformation of the central dihydro-ring. This involves calculating the energies of various possible conformers to identify the global minimum energy structure.

Modern semi-empirical methods like GFN2-xTB are particularly well-suited for generating and ranking large ensembles of conformers, providing a good balance between computational cost and accuracy. rsc.org The electronic properties, such as ionization potential and electron affinity, can also be estimated using these methods, offering insights into the molecule's reactivity and potential applications in materials science.

Table 2: Comparison of Computational Methods for Conformational Analysis

| Method | Level of Theory | Key Advantages | Typical Application for this compound |

|---|---|---|---|

| Molecular Mechanics (MM) | Classical | Very Fast, Good for Large Systems | Initial Conformational Search |

| MINDO/3, MNDO | Semi-Empirical | Faster than ab initio, Includes Electronic Effects | Optimization of Geometries and Electronic Properties |

| xTB (GFNn-xTB) | Semi-Empirical | Highly Efficient, Good Accuracy for Non-covalent Interactions | High-throughput Conformational Screening and Ranking |

| DFT (e.g., B3LYP) | Ab Initio | High Accuracy | Refinement of Energies for Key Conformers |

Lattice Energy Calculations for Solid-State Behavior

Lattice energy is a fundamental property of a crystalline solid, representing the energy released upon the formation of one mole of the crystal from its constituent gaseous ions or molecules. wikipedia.org It is a measure of the cohesive forces within the crystal and influences physical properties such as melting point, solubility, and hardness. wikipedia.org For molecular crystals like this compound, the lattice energy is determined by the sum of the non-covalent interactions between the molecules in the crystal lattice.

The lattice energy of this compound cannot be measured directly but can be estimated computationally or determined indirectly using the Born-Haber cycle. libretexts.org Computational approaches involve calculating the interaction energies between a central molecule and its neighbors in the crystal lattice. Modern quantum-chemical methods, including dispersion-corrected density functional theory (DFT-D), have proven to be highly accurate in calculating the lattice energies of aromatic compounds like anthracene. nih.gov

For this compound, the calculation would involve:

Determining the single-crystal X-ray diffraction structure to obtain the precise arrangement of molecules in the unit cell.

Calculating the interaction energy between a central molecule and its surrounding molecules within a defined sphere.

Summing these interaction energies to approximate the total lattice energy.

These calculations would elucidate the nature and strength of the intermolecular forces, such as van der Waals interactions and potential weak C-H···π interactions, that govern the solid-state packing of the molecule.

Table 3: Factors Influencing the Lattice Energy of this compound

| Factor | Description | Expected Impact on Lattice Energy |

|---|---|---|

| Molecular Shape | The boat-like conformation of the dihydroanthracene core influences how molecules pack together. | Affects the efficiency of packing and the distance between molecules. |

| Methyl Groups | The position and orientation of the methyl groups can create steric hindrance or facilitate interlocking. | Can either increase or decrease lattice energy depending on the packing motif. |

| Intermolecular Forces | Primarily van der Waals forces (London dispersion forces) and potential weak hydrogen bonds. | The sum of these attractive forces determines the magnitude of the lattice energy. |

| Crystal Polymorphism | The existence of different crystal packing arrangements (polymorphs) would result in different lattice energies. | Each polymorph would have a unique lattice energy, with the most stable form having the most favorable (most negative) lattice energy. |

Applications in Advanced Materials Science Research

Dynamic Covalent Materials and Adaptive Polymers

Dynamic covalent chemistry, which involves the formation of reversible covalent bonds, is a cornerstone of modern materials science, enabling the creation of materials that can adapt to their environment, self-heal, and be reprocessed. The [4π+4π] cycloaddition of anthracene (B1667546) moieties is a prime example of a dynamic covalent reaction that can be triggered by external stimuli such as light and heat.

The ability of a material to autonomously repair damage is a highly desirable characteristic for extending its lifespan and improving its reliability. mdpi.com Self-healing polymers can be designed by incorporating functional groups that can form reversible bonds, and anthracene derivatives are excellent candidates for this purpose. researchgate.net The healing mechanism in anthracene-based polymers relies on the photodimerization of anthracene units upon exposure to UV light (typically around 365 nm) to form crosslinks, and the subsequent thermal dissociation of these dimers to revert to the monomeric state. nih.govnih.gov This process allows for the repeated mending of cracks and scratches.

While specific research on 9,10-Dihydro-2,6(7)-dimethylanthracene in self-healing polymers is not extensively documented, the principles can be understood from studies on analogous anthracene-functionalized polymers. The introduction of anthracene groups into a polymer matrix allows for the creation of a network that can be broken and reformed. nih.gov When a crack occurs, the application of heat can break the anthracene photodimers at the fracture interface, and subsequent exposure to UV light can reform the crosslinks, thus healing the material. nih.gov The methyl substituents on the anthracene core can influence the kinetics and thermodynamics of this process.

Recent advancements have focused on creating self-healing materials based on various reversible interactions, including π-π stacking and hydrogen bonding, which can act in concert with the dynamic covalent bonds of anthracene derivatives to enhance healing efficiency. bohrium.comresearchgate.net

Table 1: Representative Healing Efficiency of Anthracene-Based Polymer Systems

| Polymer System | Healing Stimulus | Healing Conditions | Healing Efficiency (%) | Reference |

| Perylene-based polymer (P1) | Heat | 80 °C for 18 h | 52.85 | bohrium.com |

| Elastomeric networks with anthracene | UV light and Heat | UV (365 nm) followed by heat | Almost full recovery | researchgate.net |

| Anthracene-functionalized epoxy | UV light (365 nm) | Room temperature | Shape memory effect | nih.gov |

The same [4π+4π] cycloaddition reaction that enables self-healing is also fundamental to the design of thermoreversible materials. These materials can change their properties, such as stiffness and solubility, in response to temperature changes. By incorporating anthracene dimers into a polymer network, it is possible to create a material that is crosslinked and solid at lower temperatures but becomes de-crosslinked and processable at elevated temperatures. nih.gov

Thermoresponsive polymers are of great interest for a variety of applications, including drug delivery systems and smart coatings. nih.govresearchgate.netrsc.org The ability to switch between a soluble and an aggregated state, or a solid and a liquid-like state, is a key feature of these materials.

Organic Semiconductor Research

Anthracene and its derivatives are a well-established class of organic semiconductors due to their planar structure, which facilitates intermolecular π-π stacking and efficient charge transport. The electronic properties of anthracene can be finely tuned by chemical modification, making it a versatile building block for materials used in organic electronics.

The performance of an organic semiconductor is highly dependent on its molecular structure and solid-state packing. The substitution of the anthracene core at the 2,6-positions has been shown to be an effective strategy for creating high-performance p-type semiconductors. For instance, 2,6-diphenylanthracene (B1340685) (2,6-DPA) is a well-known high-mobility organic semiconductor. The introduction of methyl groups at the 2 and 6 positions, as in 2,6-dimethylanthracene, is expected to influence the molecular packing and, consequently, the charge transport properties.

Fluorination of the substituents on the anthracene core is a common strategy to modify the frontier molecular orbital energy levels and can even switch the charge transport from p-type to n-type. researchgate.netnih.govnih.gov This highlights the high degree of tunability achievable with anthracene-based semiconductors.

The electrical and optical properties of anthracene derivatives are central to their application in electronic devices. The functionalization of the anthracene core affects the HOMO and LUMO energy levels, which in turn determines the charge injection and transport characteristics. researchgate.net For example, a study on 2,6-disubstituted anthracene derivatives with fluorinated phenyl groups showed that while the optical properties were not significantly altered, the electrochemical properties were notably influenced, leading to a transition from p-type to n-type behavior. nih.govnih.gov

The fluorescence of anthracene derivatives is another important property, making them suitable for use in organic light-emitting diodes (OLEDs) and organic light-emitting transistors (OLETs). The substitution pattern can be used to tune the emission color and efficiency.

Organic Thin Film Transistors (OTFTs) are key components in flexible and low-cost electronic applications. Anthracene-based semiconductors have been successfully used as the active layer in OTFTs, demonstrating good performance. The charge carrier mobility in these devices is strongly dependent on the molecular packing and the morphology of the thin film. rsc.org

Table 2: Representative OTFT Performance of 2,6-Disubstituted Anthracene Derivatives

| Anthracene Derivative | Device Architecture | Mobility (µ) (cm²/Vs) | Ion/Ioff Ratio | Carrier Type | Reference |

| 2,6-Diphenylanthracene (2,6-DPA) | BGTC | 1.8 x 10⁻³ | 10⁵ | p-type | researchgate.net |

| 2,6-bis(pentafluorophenyl)anthracene | BGTC | 2.1 x 10⁻⁴ | 10² | p-type | researchgate.net |

| 2,6-bis(m-trifluoromethylphenyl)anthracene | BGTC | 2.4 x 10⁻⁵ | 10² | n-type | researchgate.net |

| 2,6-bis(p-trifluoromethylphenyl)anthracene | BGTC | 2.3 x 10⁻⁵ | 10³ | n-type | researchgate.net |

| 2,6-bis(2-thienylvinyl)anthracene | Top-contact | up to 0.4 | > 10⁶ | p-type |

BGTC: Bottom-Gate Top-Contact

Luminescent and Photochromic Systems

Development of Fluorescent Probes and Imaging Agents

Anthracene-based compounds are widely explored as fluorescent probes due to their intrinsic luminescence and sensitivity to the local environment. mdpi.com The introduction of various functional groups to the anthracene core can create molecules with tailored properties for specific sensing and imaging applications. For instance, derivatives have been designed to detect specific analytes like metal ions or to report on cellular environments. rsc.orgmdpi.com

While direct studies on this compound as a fluorescent probe are limited, research on analogous structures highlights the potential. The fluorescence of anthracene derivatives can be modulated by factors such as solvent polarity and the presence of quenchers. This sensitivity is crucial for the design of "turn-on" or "turn-off" fluorescent probes. For example, the synthesis of anthracene derivatives incorporating dithioacetal groups has led to highly selective and sensitive fluorescent probes for Hg2+ ions in aqueous environments. mdpi.com The underlying principle involves the interaction of the analyte with the probe, leading to a change in the electronic structure of the fluorophore and a corresponding change in fluorescence emission. mdpi.com

The development of fluorescent probes often involves creating a system where an intramolecular charge transfer (ICT) process can be modulated. rsc.org The introduction of electron-donating or electron-withdrawing groups to the anthracene skeleton can induce ICT upon photoexcitation. rsc.org The efficiency and wavelength of this ICT fluorescence are often highly dependent on the surrounding environment, making such compounds excellent candidates for sensing and imaging.

Table 1: Examples of Anthracene Derivatives as Fluorescent Probes

| Derivative Name | Analyte/Application | Principle of Detection | Reference |

| Anthracene-dithioacetal | Hg2+ ions | "Turn-off" and "turn-on" fluorescence response upon binding | mdpi.com |

| (E/Z)-(2-anthracen-9-yl)-3-(4′-(diphenylamino)biphenyl-4-yl)acrylonitrile | Cellular Imaging | Intramolecular Charge Transfer (ICT) | rsc.org |

| Dansyl-modified hydrazines | Free Radical Detection | Fluorescence quenching by free radical moiety | mdpi.com |

This table presents data on related anthracene derivatives to illustrate the principles of fluorescent probe design, owing to the limited specific data on this compound.

Thermal Fluorescence Modulation based on Dynamic Systems

In some dynamic systems, temperature changes can alter the equilibrium between different molecular conformations, each with distinct fluorescent properties. This can lead to a ratiometric temperature sensing mechanism, where the ratio of fluorescence intensities at two different wavelengths changes with temperature. Another approach involves the use of materials that exhibit thermally activated delayed fluorescence (TADF). In TADF materials, thermal energy allows for the conversion of non-emissive triplet excitons to emissive singlet excitons, leading to a temperature-dependent fluorescence lifetime and intensity. rsc.orgresearchgate.net

The aggregation state of anthracene derivatives can also be temperature-dependent, leading to changes in fluorescence. For example, some compounds exhibit aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly fluorescent in the aggregated state. rsc.org If the extent of aggregation can be controlled by temperature, this provides a mechanism for thermal fluorescence modulation.

Investigation of Photoluminescence and Electroluminescence

The photoluminescent and electroluminescent properties of anthracene derivatives are of significant interest for applications in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.networktribe.com Anthracene itself is a highly efficient blue emitter, and its derivatives are widely used as emissive materials or hosts in OLED devices. rsc.org The substitution pattern on the anthracene core can significantly impact the emission color, quantum efficiency, and charge transport properties. researchgate.net

Photoluminescence (PL) refers to the emission of light from a material after the absorption of photons. For anthracene derivatives, the PL quantum yield (the ratio of emitted photons to absorbed photons) is a critical parameter. Modifications at the 9 and 10 positions of the anthracene core are particularly effective in tuning the PL properties. For instance, bulky substituents can prevent intermolecular interactions that often lead to fluorescence quenching in the solid state. researchgate.net

Electroluminescence (EL) is the generation of light in a material in response to an electric current. In an OLED, charge carriers (electrons and holes) are injected into an organic semiconductor layer, where they combine to form excitons that can then decay radiatively to produce light. The performance of an OLED is characterized by its efficiency (measured in cd/A or lm/W), color purity, and operational stability. Anthracene derivatives have been instrumental in advancing blue OLED technology, which remains a challenge due to the typically wide bandgaps required. researchgate.networktribe.com

While specific PL and EL data for this compound are not available, the study of related compounds provides valuable insights. For example, the introduction of various substituents to the anthracene core has been shown to shift the emission from blue to other colors and to improve device performance. rsc.orgresearchgate.net

Table 2: Photoluminescent and Electroluminescent Properties of Selected Anthracene Derivatives

| Compound | Application | Emission Color | Key Findings | Reference |

| 9,10-distyrylanthracene derivatives | OLEDs | Tunable | Exhibit aggregation-induced emission (AIE) and multifunctional properties. | rsc.org |

| Anthracene derivatives with diphenylamino-fluorene end-capping groups | OLEDs | Yellowish-Orange | High thermal stability and photoluminescence quantum yields (77-98% in solution). | researchgate.net |

| Anthracene derivatives with electron-donating and withdrawing groups | OLEDs | - | Investigated for thermally activated delayed fluorescence (TADF) properties. | worktribe.com |

This table provides data on related anthracene derivatives to illustrate the principles of photoluminescence and electroluminescence, as specific data for this compound is not extensively documented.

Chemistry of Substituted 9,10 Dihydroanthracene Analogs

Methyl 9,10-dimethylanthracene-2-carboxylate Derivatives

Synthesis and Functionalization

Use as Precursors in Complex Organic Molecule Synthesis

Due to the lack of specific information on the synthesis of Methyl 9,10-dimethylanthracene-2-carboxylate, its application as a precursor in the synthesis of more complex organic molecules is also not documented in the available literature.

9,10-Dihydro-9-silaphenanthrene Derivatives

Photophysical and Photochemical Processes

The photophysical and photochemical properties of 9,10-dihydro-9-silaphenanthrene derivatives, such as 9-methyl- and 9-phenyl-9,10-dihydro-9-silaphenanthrene, have been investigated at both room temperature and 77 K. acs.orgacs.orgnih.gov Upon photolysis with 266 nm light in methylcyclohexane (B89554) at 77 K, these compounds undergo photochemical reactions to form 9-methyl- and 9-phenyl-9-silaphenanthrenes, respectively. acs.org In addition to the formation of these stable products, radical cations of the parent 9,10-dihydro-9-silaphenanthrene derivatives and carbon-centered radicals, specifically 9-hydro-9-methyl-9-silaphenanthrenyl radicals, have been identified as reaction intermediates. acs.org

Comparison with Carbon Analogues

When compared to their carbon analogue, 9,10-dihydrophenanthrene, the 9,10-dihydro-9-silaphenanthrene derivatives exhibit distinct photophysical characteristics. acs.orgnih.gov The silicon-containing compounds show a smaller fluorescence quantum yield and a significantly larger Stokes shift. acs.orgnih.gov Conversely, their phosphorescence quantum yields are approximately twice as large as that of the carbon analogue, although the absolute values remain relatively small at around 0.1. acs.orgnih.gov

| Property | 9,10-Dihydro-9-silaphenanthrene Derivatives | 9,10-Dihydrophenanthrene (Carbon Analogue) |

| Fluorescence Quantum Yield | Smaller | Larger |

| Stokes Shift | Remarkably Larger | Smaller |

| Phosphorescence Quantum Yield | ~0.1 (two times larger than carbon analogue) | ~0.05 |

Anthracene-9,10-dione Derivatives and Reduced Forms

Anthracene-9,10-dione, also known as anthraquinone (B42736), serves as a versatile precursor for the synthesis of a wide array of derivatives. The presence of the two ketone groups at the 9 and 10 positions deactivates the central ring towards electrophilic substitution, thereby directing functionalization to the outer rings. beilstein-journals.org This allows for the synthesis of various substituted anthracene (B1667546) derivatives that can be subsequently obtained through the reduction of the dione functionality. beilstein-journals.org

A common and effective method for the reduction of anthraquinones to the corresponding anthracenes involves the use of reducing agents like zinc powder in the presence of a base such as sodium hydroxide (B78521) or pyridine (B92270). beilstein-journals.orgresearchgate.net This approach has been successfully employed for the synthesis of 9,10-diacetoxyanthracenes and 2,6-dialkoxyanthracenes from their respective anthraquinone precursors in moderate to good yields. beilstein-journals.org

The synthesis of functionalized anthracene-9,10-dione derivatives can be achieved through various synthetic routes. For instance, new amino-anthracene-9,10-dione derivatives have been synthesized and evaluated for their biological activities. researchgate.net Furthermore, the annulation of substituted anthracene-9,10-diones has been explored to create novel heterocyclic compounds with potential antiproliferative properties. nih.gov The functionalization can also be directed to introduce specific side chains, as demonstrated in the synthesis of bis-basic-substituted polycyclic aromatic compounds with potential antiviral activity. acs.org

The reduction of the anthracene-9,10-dione core is a key step in accessing the corresponding anthracene derivatives, which often exhibit different photophysical and chemical properties. beilstein-journals.org The choice of reducing agent and reaction conditions can influence the outcome of the reduction, leading to either the fully aromatic anthracene or partially reduced hydroanthracene species.

Other Alkylated Dihydroanthracenes and Anthracenes

Research into alkylated dihydroanthracenes and anthracenes has been multifaceted, exploring their synthesis, structural properties, and potential applications. However, this body of research does not specifically extend to 9,10-Dihydro-2,6(7)-dimethylanthracene.

Structure and Lattice Dynamics of Dimethylanthracene Crystals

Studies on related isomers, such as 2,3-dimethylanthracene, have provided insights into the crystal structure and lattice dynamics of dimethyl-substituted anthracene cores. For instance, research on 2,3-dimethylanthracene crystals has detailed their triclinic lattice structure and has been a subject of inelastic neutron scattering studies to understand their phonon density of states. However, this information is specific to the 2,3-isomer and cannot be directly extrapolated to the 2,6(7)-dimethyl-9,10-dihydro- variant. The hydrogenation at the 9 and 10 positions in the dihydro- structure significantly alters the planarity of the anthracene core, which would lead to vastly different crystal packing and lattice dynamics.

Brominated Derivatives for Sensor Applications

The functionalization of aromatic compounds with bromine is a common strategy for developing new materials for sensor applications. Bromine atoms can influence the electronic properties of the molecule and provide sites for further chemical modification. While the development of chemical sensors is an active area of research, there is no available literature detailing the synthesis or application of brominated derivatives of this compound for such purposes.

Polymers of Intrinsic Microporosity incorporating Anthracene Maleimide Units

Polymers of Intrinsic Microporosity (PIMs) are a class of materials with significant free volume, making them attractive for applications in gas separation and storage. The incorporation of rigid and contorted monomer units, such as those derived from anthracene, is a key strategy in the design of PIMs. Research in this area has explored the use of various anthracene maleimide derivatives in the synthesis of PIMs. These studies have investigated how the structure of the anthracene-based monomer affects the properties of the resulting polymer, including its solubility, thermal stability, and gas permeability. However, the existing literature on anthracene-based PIMs does not specifically mention the use of monomers derived from this compound. The choice of the diol or diamine monomer is critical to the final properties of the PIM, and without specific synthesis and characterization, the suitability of this particular dihydroanthracene derivative remains unknown.

Electrochemical Behavior of 9,10 Dihydroanthracene Scaffolds

Redox Potentials and Mechanisms

The redox behavior of the 9,10-dihydroanthracene (B76342) scaffold is primarily centered on the transfer of electrons to and from the π-system of the anthracene (B1667546) core. The substituents at the 9 and 10 positions, as well as on the aromatic rings, play a crucial role in modulating the redox potentials and the stability of the resulting charged species.

The electrochemical reduction of anthracene derivatives has been investigated using techniques such as polarography, cyclic voltammetry, and coulometry. For instance, studies on 9,10-diphenylanthracene (B110198) have provided insights into the general mechanism of reduction for this class of aromatic hydrocarbons. These investigations have been instrumental in confirming the mechanisms proposed for the reduction of aromatic hydrocarbons, which typically involve the formation of radical anions.

Cyclic voltammetry is a powerful technique for probing the redox properties of these compounds. nih.gov For many 9,10-disubstituted anthracene derivatives, cyclic voltammograms reveal reversible or quasi-reversible redox waves, indicating the formation of stable radical ions on the timescale of the experiment. researchgate.net The separation between the cathodic and anodic peak potentials provides information about the electron transfer kinetics.

While specific cyclic voltammetry data for 9,10-Dihydro-2,6(7)-dimethylanthracene is scarce, research on other 9,10-disubstituted anthracenes shows that functionalization at these positions can have a minor effect on the electrochemical behavior, with changes in redox potentials typically within a ±0.10 eV range. nih.govmdpi.com The following table summarizes electrochemical data for some related anthracene derivatives, which can serve as a reference for estimating the behavior of the target compound.

| Compound | Onset Oxidation Potential (V vs. SCE) | Onset Reduction Potential (V vs. SCE) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

| 9,10-diphenylanthracene | 0.96 | -1.63 | -5.40 | -2.81 | 2.59 |